molecular formula C12H9N B6308010 1h-Benzo[f]indole CAS No. 268-58-6

1h-Benzo[f]indole

Cat. No.: B6308010
CAS No.: 268-58-6
M. Wt: 167.21 g/mol
InChI Key: FLJIWUNZRZLSME-UHFFFAOYSA-N
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Description

1H-Benzo[f]indole (CAS 268-58-6) is a polycyclic aromatic nitrogen heterocycle of significant interest in advanced organic and medicinal chemistry research. Its structure, comprising a benzene ring fused to a pyrrole ring, serves as a versatile scaffold for developing novel bioactive molecules and functional materials. In pharmaceutical research, derivatives of this compound, particularly the 4,9-dione analogs, are investigated as potent anti-inflammatory agents. Specific derivatives have demonstrated a potent dual inhibitory effect on superoxide anion generation and neutrophil elastase (NE) release in activated human neutrophils, with IC50 values in the low micromolar range . The mechanism of action for these active derivatives is linked to the inhibition of key signaling pathways, including the phosphorylation of Akt and the mobilization of intracellular calcium . In materials science, the planar and aromatic nature of the this compound core makes it a promising candidate for organic electronics, with studies exploring its application as a key phosphorescence unit in room-temperature ultralong organic phosphorescence (RTUOP) systems . Researchers should note that the synthesis of the unsubstituted parent core is reported to be challenging, often requiring multi-step sequences, which underscores the value of sourcing this key building block directly . This product is presented as a white to light yellow powder with a minimum purity of 98.0% (by GC) and a melting point of 192 °C . Due to its air- and heat-sensitive nature, it is recommended to store the compound under inert gas in a refrigerated (0-10°C) environment . This chemical is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-benzo[f]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-2-4-10-8-12-11(5-6-13-12)7-9(10)3-1/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJIWUNZRZLSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Benzo F Indole and Its Derivatives

Classical Synthetic Routes to the 1H-Benzo[f]indole Core

Traditional methods for constructing the this compound framework rely on foundational reactions in heterocyclic chemistry. These routes often involve the formation of the key pyrrole (B145914) ring onto a naphthalene (B1677914) system through cyclization reactions or are built through carefully planned multi-step sequences.

Cyclization reactions are a cornerstone in the synthesis of the this compound core. Classic named reactions, originally developed for simpler indoles, have been adapted for this more complex polycyclic system.

The Fischer indole (B1671886) synthesis , discovered by Emil Fischer in 1883, is a reliable method for producing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. logos-verlag.deresearchgate.net The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A subsequent researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization, followed by the elimination of ammonia, yields the aromatic indole ring. researchgate.net While the synthesis of the parent indole can be challenging with this method, it is widely used for 2- and/or 3-substituted indoles. logos-verlag.de Microwave-assisted Fischer indole syntheses have been shown to accelerate the reaction significantly. researchgate.net

The Bischler-Möhlau indole synthesis is another classical method that produces 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of an aniline. acs.org A modified version of this synthesis has been successfully applied to create various polycyclic indoles, including derivatives of benzo[f]indole. researchgate.netresearchgate.net Though traditionally requiring harsh conditions, the use of microwave irradiation combined with Lewis acid catalysis has made this reaction more efficient. acs.org

More recent developments include oxidative radical cyclization reactions. For instance, the synthesis of 1H-benzo[f]isoindole derivatives has been achieved through an iron(III) chloride-mediated cascade radical cyclization of a substrate containing both allyl and phenyl groups. chemrxiv.org Similarly, cerium(IV)-mediated oxidative free-radical cyclization has been used to obtain polyfunctionalized benzo[f]indole-4,9-diones from amino-naphthoquinones and β-dicarbonyl compounds. nih.gov

A summary of key cyclization approaches is presented in Table 1.

Table 1: Overview of Classical Cyclization Reactions for Benzo[f]indole Synthesis
Reaction Name Reactants Conditions Product Type
Fischer Indole Synthesis Phenylhydrazine derivative, Aldehyde/Ketone Acid catalyst (Brønsted or Lewis) Substituted indoles
Bischler-Möhlau Synthesis α-Halo ketone, Arylamine Often requires heat, may use Lewis acid 2-Arylindoles
Oxidative Radical Cyclization Unsaturated precursors (e.g., with allyl/phenyl groups), Amino-naphthoquinones Oxidant (e.g., FeCl₃, CAN) Benzo[f]isoindoles, Benzo[f]indole-4,9-diones

The construction of the unsubstituted this compound core is notably challenging. Reports in the literature describe its synthesis as difficult and low-yielding, requiring as many as seven tedious reaction steps. mdpi.com This complexity underscores the difficulty in assembling the fused ring system without directing or activating groups.

Cyclization Reactions in this compound Synthesis

Modern Catalytic Approaches for this compound Formation

Modern synthetic chemistry has introduced powerful catalytic systems that facilitate the formation of the this compound ring system with greater efficiency and control. These methods often employ transition metals or organocatalysts to achieve transformations that are difficult under classical conditions.

Transition metal catalysis is a key tool for constructing C-C and C-N bonds necessary for the benzo[f]indole skeleton. chemrxiv.org Palladium and copper catalysts are particularly prominent in these methodologies.

Palladium-catalyzed reactions are widely used. For example, a one-pot 'Sonogashira-Cyclization' reaction using a palladium catalyst has been employed to prepare 1-methyl-1H-benzo[f]indole-4,9-dione derivatives. chemrxiv.org The Buchwald modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the key intermediate. researchgate.net Furthermore, palladium-catalyzed intramolecular Heck reactions have been instrumental in building tricyclic indole cores for complex molecules. acs.org

Copper-catalyzed reactions also provide an efficient route. A Cu(II)-catalyzed domino coupling/cyclization process allows for the synthesis of 1,2-disubstituted indole derivatives from 2-alkynylanilines and boronic acids under aerobic conditions. rsc.org

Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful strategy in asymmetric synthesis and for promoting reactions under mild conditions. While organocatalytic routes for the direct synthesis of the unsubstituted this compound core are not widely reported, the methodology has been successfully applied to the synthesis of complex indole derivatives and related heterocyclic systems. researchgate.net

For example, chiral phosphoric acids, a hallmark of modern organocatalysis, have been used to catalyze reactions of 2,3-disubstituted indoles with propargylic alcohols, leading to axially chiral tetrasubstituted allenes. mdpi.com This demonstrates the potential of organocatalysis to control complex stereochemistry in indole systems. In a different approach, guanidine (B92328) hydrochloride has been used as an organocatalyst for the green, one-pot synthesis of benzo[f]chromenes from 2,3-dihydroxynaphthalene, showcasing its utility in constructing benzo-fused heterocycles under solvent-free conditions. researchgate.net These examples highlight the growing application of organocatalysis in generating functionalized and chiral molecules based on indole and related fused scaffolds. acs.org

One-Pot and Multicomponent Reactions (MCRs) in this compound Synthesis

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like this compound derivatives. By combining multiple reaction steps in a single vessel without isolating intermediates, these methods save time, resources, and reduce waste. chemrxiv.org

Several MCRs have been developed for benzo[f]indole-4,9-diones. A notable example is a one-pot, three-component reaction between an arylglyoxal, 4-hydroxycoumarin (B602359), and a 2-aminonaphthalene-1,4-dione (B1606235) derivative to produce novel benzo[f]indole-4,9-diones with high yields. chemrxiv.org Another approach involves the reaction of 2-amino-1,4-naphthoquinone, N-acylmethylpyridinium bromides, and various aromatic aldehydes. chemrxiv.org A greener methodology using sulfamic acid as a catalyst has been reported for the multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole, forming three new bonds in a single operation.

Ultrasound assistance has also been utilized to develop a one-pot synthesis of benzo[f]indole-4,9-diones from 1,4-naphthoquinone (B94277) and α-aminoacetals, which proceeds through the intramolecular nucleophilic attack of an aminoquinone intermediate. Furthermore, cerium(III) chloride and CAN-catalyzed three-component domino sequences have proven effective in preparing these fused indole systems. researchgate.net

A summary of representative MCRs is provided in Table 2.

Table 2: Examples of Multicomponent Reactions for this compound Derivatives
Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product
Arylglyoxal 4-Hydroxycoumarin 2-Aminonaphthalene-1,4-dione Reflux in EtOH 2-Aryl-3-(4-hydroxycoumarin)-1H-benzo[f]indole-4,9-dione
Arylglyoxal monohydrate 2-Amino-1,4-naphthoquinone Indole Sulfamic acid / Reflux 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione
1,4-Naphthoquinone α-Aminoacetal - CeCl₃·7H₂O, then acid / Ultrasound Substituted this compound-4,9-dione
Primary amine β-Dicarbonyl compound 2-Bromo-1,4-naphthoquinone CAN Substituted this compound-4,9-dione

Schiff Base Reactions Utilizing this compound Scaffolds

A notable synthetic route to novel heterocyclic compounds involves the use of this compound-2,3-dione as a core substrate for Schiff base reactions. researchgate.net In this process, the dione (B5365651) undergoes condensation with various aromatic amines to form imino derivatives. researchgate.net The successful formation of these new frameworks has been confirmed through comprehensive structural analysis using spectroscopic techniques like NMR, FTIR, and mass spectrometry. researchgate.net

One study details the synthesis of several new derivatives through this method. researchgate.net The specific compounds synthesized highlight the versatility of the this compound-2,3-dione scaffold in generating a library of Schiff base derivatives. researchgate.net

Table 1: Examples of Schiff Base Derivatives from this compound-2,3-dione

Derivative NameReactantReference
(Z)-3-((3-nitrophenyl)imino)-1,3-dihydro-2H-benzo[f]indol-2-one3-nitroaniline researchgate.net
(Z)-3-((4-nitrophenyl)imino)-1,3-dihydro-2H-benzo[f]indol-2-one4-nitroaniline researchgate.net
(3Z,3'E)-3,3'-(pyridine-2,3-diylbis(azanylylidene))bis(1,3-dihydro-2H-benzo[f]indol-2-one)2,3-diaminopyridine researchgate.net
(Z)-3-((3-hydroxyphenyl)imino)-1,3-dihydro-2H-benzo[f]indol-2-one3-aminophenol researchgate.net

Biginelli-Type Reactions for Fused this compound Systems

The Biginelli reaction is a well-established multicomponent reaction for the synthesis of dihydropyrimidines and related heterocyclic systems. mdpi.comtnsroindia.org.inacs.org It typically involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) under acidic conditions. tnsroindia.org.inacs.org While this reaction is widely used to create a variety of therapeutic compounds, including those derived from indole-2,3-diones in multi-step syntheses, the reviewed literature does not provide specific examples of Biginelli-type reactions for the direct, one-pot synthesis of fused this compound systems. mdpi.com

Three-Component Reactions for this compound-4,9-diones

One of the most efficient and concise methods for synthesizing substituted this compound-4,9-diones is through one-pot, three-component reactions. researchgate.netresearchgate.net This approach allows for the rapid construction of the complex fused-ring system from simple starting materials. researchgate.net

A prominent example involves the reaction between an arylglyoxal, 4-hydroxycoumarin, and a 2-aminonaphthalene-1,4-dione derivative. researchgate.netresearchgate.net This reaction, typically conducted under reflux in ethanol, demonstrates high chemoselectivity and results in good yields of the desired this compound-4,9-dione product with a 4-hydroxycoumarin substituent. researchgate.netresearchgate.net The procedure is noted for its facile operation and straightforward purification. researchgate.net Another variation employs N-acylmethylpyridinium bromides, aromatic aldehydes, and 2-amino-1,4-naphthoquinone in a domino reaction to generate 2-aryl-3-benzoyl-1H-benzo[f]indole-4,9-diones. researchgate.net

Table 2: Examples of Three-Component Synthesis of this compound-4,9-diones

Component 1Component 2Component 3Product TypeReference
Arylglyoxals4-Hydroxycoumarin2-Aminonaphthalene-1,4-dioneThis compound-4,9-dione with 4-hydroxycoumarin substituent researchgate.netresearchgate.net
Aromatic AldehydesN-Acylmethylpyridinium Bromides2-Amino-1,4-naphthoquinone2-Aryl-3-benzoyl-1H-benzo[f]indole-4,9-diones researchgate.net

Synthetic Strategies for Stereoselective this compound Derivatives

The development of synthetic methods that control the three-dimensional arrangement of atoms (stereochemistry) is a critical area of chemical synthesis. For indole-related compounds like indolines and tetrahydroquinolines, stereoselective syntheses have been developed, for instance, through the diastereoselective addition of organometallic reagents to chiral sulfinyl imines. acs.org However, based on the available research, specific, established strategies for the direct stereoselective synthesis of this compound derivatives have not been detailed.

Optimization of Reaction Pathways and Yield Enhancement in this compound Synthesis

The synthesis of the parent this compound is considered difficult and often results in low yields, which highlights the importance of optimizing synthetic protocols. chemrxiv.org For the synthesis of its derivatives, significant effort is placed on improving reaction efficiency and product yields. researchgate.net

In the context of Schiff base reactions starting from this compound-2,3-dione, reaction pathways have been optimized to enhance both yield and selectivity. researchgate.netresearchgate.net While the specific optimization parameters for this reaction were not detailed in the source material, the general principles of optimization in heterocyclic synthesis often involve screening various catalysts, solvents, reaction temperatures, and reaction times to find the ideal conditions. tnsroindia.org.inacs.org The successful optimization leads to more efficient and economical production of the target molecules. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 1h Benzo F Indole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in 1H-Benzo[f]indole Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the chemical environment of individual protons and carbons.

1H NMR Spectroscopic Assignments for this compound Derivatives

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a this compound derivative. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

In derivatives of this compound, the exchangeable N-H proton of the indole (B1671886) ring typically resonates as a broad singlet in the downfield region, often between δ 9.5 and 9.7 ppm. mdpi.com Protons on the aromatic rings exhibit complex splitting patterns (multiplets) in the range of δ 7.0 to 8.5 ppm. ajol.infoimpactfactor.org For instance, in some this compound-4,9-dione derivatives, the H-8 proton appears as a doublet of doublets between δ 8.07-8.10 ppm due to its proximity to the electrophilic carbonyl group at C-1. scielo.br The specific chemical shifts and coupling constants (J values) of these aromatic protons are crucial for determining the substitution pattern on the benzo[f]indole core. mdpi.commdpi.com

Substituents on the indole nitrogen or the carbocyclic rings introduce characteristic signals. For example, a methyl group attached to the indole ring can appear as a sharp singlet around δ 2.6-2.8 ppm. mdpi.com Similarly, a benzyl (B1604629) group on the nitrogen atom will show a doublet for the methylene (B1212753) protons (CH₂) at approximately δ 4.38 ppm and multiplets for the phenyl protons between δ 7.31–7.40 ppm. mdpi.com

Compound/DerivativeProton (¹H)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
2-(aryldiazenyl)-3-methyl-1H-benzo[g]indoleNH9.5-9.7br. s- mdpi.com
2-(aryldiazenyl)-3-methyl-1H-benzo[g]indoleCH₃2.6-2.8s- mdpi.com
This compound-4,9-dione derivativeH-88.07-8.10dd- scielo.br
2-(Benzylamino)naphthalene-1,4-dioneCH₂ (benzyl)4.38d6.0 mdpi.com
2-(Benzylamino)naphthalene-1,4-dionePhenyl-H (benzyl)7.31-7.40m- mdpi.com
2-(p-Tolyl)benzo[cd]indoleAromatic-H7.15–8.22m- uni-regensburg.de

13C NMR Spectroscopic Assignments for this compound Derivatives

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms in this compound derivatives are influenced by their hybridization and the nature of attached functional groups.

Aromatic carbons in the benzo[f]indole system typically resonate in the range of δ 108.7–137.2 ppm. mdpi.com The carbonyl carbons (C=O) of dione (B5365651) derivatives are characteristically found further downfield, with signals appearing around δ 180-183 ppm. scielo.brmdpi.com For example, in 1-benzyl-1H-benzo[f]indole-4,9-dione, the C-4 and C-9 carbonyl carbons resonate at δ 183.07 and 181.83 ppm, respectively. mdpi.com

Substituents also give rise to distinct ¹³C signals. A methyl group carbon can be observed at approximately δ 9.1 ppm, while the methylene carbon of a benzyl group appears around δ 46.77 ppm. mdpi.commdpi.com The imine carbon (C=N) in certain derivatives resonates in the range of δ 137.8–147.9 ppm. mdpi.com

Compound/DerivativeCarbon (¹³C)Chemical Shift (δ, ppm)Reference
2-(aryldiazenyl)-3-methyl-1H-benzo[g]indoleAromatic C108.7-137.2 mdpi.com
2-(aryldiazenyl)-3-methyl-1H-benzo[g]indoleCH₃9.1 mdpi.com
2-(aryldiazenyl)-3-methyl-1H-benzo[g]indoleC=N137.8-147.9 mdpi.com
1-Benzyl-1H-benzo[f]indole-4,9-dioneC=O (C-4, C-9)183.07, 181.83 mdpi.com
1-Benzyl-1H-benzo[f]indole-4,9-dioneCH₂ (benzyl)46.77 mdpi.com
2-(o-Chlorophenyl)benzo[cd]indoleAromatic C123.9-135.4 uni-regensburg.de

Two-Dimensional NMR Techniques for Complex this compound Structures

For complex this compound derivatives with overlapping signals in one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. mdpi.comrsc.org

COSY (Correlation Spectroscopy) : ¹H-¹H COSY experiments are used to identify protons that are coupled to each other, typically on adjacent carbon atoms. scielo.brwikipedia.org This helps in piecing together fragments of the molecule by establishing proton connectivity networks. scielo.br

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal. rsc.orgwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. scielo.brbeilstein-journals.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different molecular fragments. mdpi.comscielo.br For instance, long-range correlations observed in HMBC spectra have been crucial in confirming the presence of the fused pyrrolic ring in certain naphthoquinone derivatives. scielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. rsc.org It is a powerful tool for determining the stereochemistry and conformation of this compound derivatives.

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, even in highly complex structures. mdpi.comrsc.org

Vibrational Spectroscopy (FTIR) for this compound Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound derivatives. bhu.ac.in The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds. libretexts.org

Key vibrational frequencies observed in the FTIR spectra of this compound derivatives include:

N-H Stretching : The N-H bond of the indole ring typically shows a stretching vibration in the region of 3141-3442 cm⁻¹. ajol.inforasayanjournal.co.in

C=O Stretching : The carbonyl group (C=O) in dione derivatives exhibits a strong absorption band between 1633 and 1780 cm⁻¹. impactfactor.orgrasayanjournal.co.in

C=C Stretching : Aromatic C=C stretching vibrations are usually observed in the 1590 cm⁻¹ region. rasayanjournal.co.in

C-N Stretching : The C-N stretching vibration appears in the range of 1220-1360 cm⁻¹. rasayanjournal.co.in

C-H Stretching : Aromatic C-H stretching occurs around 3062 cm⁻¹, while aliphatic C-H stretching is found between 2873-2960 cm⁻¹. impactfactor.org

CN Stretching : For derivatives containing a nitrile group, a characteristic absorption appears in the region of 2201–2214 cm⁻¹. mdpi.comtandfonline.com

The presence and position of these absorption bands provide strong evidence for the functional groups within the molecule, corroborating data from other spectroscopic methods. researchgate.netajchem-b.com

Functional GroupBondVibrational Frequency (cm⁻¹)Reference
AmineN-H stretch3141-3442 ajol.inforasayanjournal.co.in
CarbonylC=O stretch1633-1780 impactfactor.orgrasayanjournal.co.in
AromaticC=C stretch~1590 rasayanjournal.co.in
AmineC-N stretch1220-1360 rasayanjournal.co.in
Alkane/AromaticC-H stretch2873-3062 impactfactor.org
NitrileC≡N stretch2201-2214 mdpi.comtandfonline.com

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation of this compound Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com In the context of this compound derivatives, MS and its high-resolution counterpart (HRMS) are essential for confirming the molecular formula. researchgate.net

The mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) and various fragment ions. The molecular ion peak provides the molecular weight of the compound. mdpi.com For example, in a study of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives, the mass spectra showed the molecular ion peak [M]⁺, confirming their respective molecular weights. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule. uni-regensburg.denih.gov This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The experimentally determined mass from HRMS is compared to the calculated mass for a proposed formula, and a close match confirms the molecular formula. uni-regensburg.de

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound Derivatives

While NMR, FTIR, and MS provide valuable information about connectivity and molecular formula, X-ray crystallography offers the definitive method for determining the absolute three-dimensional structure of a crystalline compound. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

X-ray crystallography can unambiguously establish the absolute stereochemistry of chiral centers and the preferred conformation of the molecule in the solid state. researchgate.net For instance, the structure of certain this compound-4,9-dione derivatives has been unequivocally verified by X-ray analysis. researchgate.net This technique is particularly important when the molecule contains multiple stereocenters or when its conformational preferences are not easily deduced from other spectroscopic data. The data obtained from X-ray crystallography serves as the ultimate proof of the proposed molecular structure. researchgate.net

Advanced Spectroscopic Techniques for Investigating this compound Photophysical Properties

The unique photophysical characteristics of this compound and its derivatives, particularly their pronounced phosphorescence, have necessitated the use of advanced spectroscopic techniques for a thorough investigation. Methodologies such as steady-state and time-resolved fluorescence and phosphorescence spectroscopy, alongside transient absorption spectroscopy, have been instrumental in elucidating the complex excited-state dynamics of these compounds.

A pivotal discovery was that this compound (Bd), often present as a trace impurity in commercially available carbazole (B46965), is responsible for inducing room-temperature phosphorescence (RTP). tcichemicals.com High-purity carbazole itself does not exhibit RTP, but doping it with a small amount of this compound induces a delayed emission in the 500–700 nm range. tcichemicals.com This finding has spurred significant research into the intrinsic photophysical properties of the this compound scaffold.

Steady-state absorption and emission spectroscopy provide fundamental information about the electronic transitions. For instance, the fluorescence of some 1-alkyl-2-methyl-1H-benz[f]indole-4,9-dione derivatives exhibits a significant bathochromic (red) shift in polar solvents, which points to a polar charge-transfer character in their first singlet excited state (S1). In some cases, a shifting of emission bands in different solvents has been attributed to intramolecular charge transfer (ICT) phenomena. researchgate.net

CompoundAbsorption Maxima (λabs / nm)Emission Maxima (λem / nm)Stokes Shift (nm)
This compound248, 330, 342, 358371, 38813
Carbazole (High Purity)236, 257, 292, 321, 334339, 3545

Table 1. Comparison of fundamental optical properties of this compound and high-purity Carbazole. Data sourced from TCI Chemicals. tcichemicals.com

Further investigations have revealed that this compound and its derivatives can exhibit ultralong organic room temperature phosphorescence (UORTP). chinesechemsoc.orgnih.gov Advanced spectroscopic studies suggest that these compounds possess two distinct types of phosphorescence: a short-lived emission at shorter wavelengths attributed to the neutral molecule, and a prominent, long-lived emission at longer wavelengths (e.g., ~560, 610, and 660 nm) that is assigned to the compound's radical cation. nih.gov

The mechanism for this remarkable UORTP has been explored using time-resolved spectroscopy. The prevailing theory suggests a three-factor mechanism for the activation of UORTP from this compound derivatives: (1) effective dispersion of the compound in a matrix at a low concentration, (2) the generation of radical cations upon photo-excitation, and (3) the stabilization of these radical cations by the surrounding matrix, such as poly(methyl methacrylate) (PMMA). nih.gov Techniques like time-resolved photoluminescence spectroscopy are crucial for measuring the decay kinetics and confirming the exceptionally long lifetimes of these excited states, which can extend up to 1.65 seconds for some derivatives. researchgate.net

Transient absorption spectroscopy (TAS) is another powerful tool that provides insights into the dynamics of short-lived excited species. In a typical pump-probe setup, a laser pulse (pump) excites the sample, and a second, delayed pulse (probe) measures the absorption of the transient species formed. This technique allows researchers to track the formation and decay of triplet excitons and radical ions, providing direct evidence for the proposed UORTP mechanisms involving charge-separated states. chinesechemsoc.org

Derivative SystemEmission TypeEmission Peaks (nm)Phosphorescence Lifetime (ms)Conditions
CNBrBCz@CNBrCz (1%)Phosphorescence50011.6Doped System, RT
CNBrBCz@CNBrCz (1%)UORTP550, 600, 65064.8, 107.5, 109.4Doped System, RT
BCz PowderUORTP555, 604, 662901.9, 895.2, 862.377 K
PyAmBCz PowderUORTP540, 587, 6451035.2, 999.7, 935.177 K
CNBrBCz PowderUORTP536, 584, 644895.0, 870.3, 849.277 K

Table 2. Photophysical data for selected benzo-carbazole (BCz) derivatives, which share a similar phosphorescence mechanism with this compound. The data illustrates the dual phosphorescence and ultralong lifetimes observed. Data sourced from CCS Chemistry. chinesechemsoc.org

Chemical Reactivity and Derivatization of 1h Benzo F Indole

Electrophilic Aromatic Substitution Reactions of 1H-Benzo[f]indole

The π-electron-rich nature of the indole (B1671886) nucleus makes it highly susceptible to electrophilic attack. bhu.ac.in In the parent indole molecule, electrophilic substitution preferentially occurs at the C3 position of the pyrrole (B145914) ring, which is significantly more reactive than benzene (B151609). rjptonline.orgwikipedia.org This preference is attributed to the greater stability of the intermediate carbocation formed during the substitution at this position. bhu.ac.in Electrophilic substitution on the benzene portion of the indole molecule typically only occurs after the N1, C2, and C3 positions of the pyrrole ring are already substituted. rjptonline.orgwikipedia.org

While specific studies detailing the electrophilic aromatic substitution of this compound are not extensively available in the provided search results, the general principles of indole reactivity suggest that the pyrrole moiety would be the primary site of reaction. The nitrogen atom's influence directs electrophiles to specific positions on the aromatic rings. smolecule.com

Nucleophilic Additions to this compound Scaffolds

The this compound scaffold can undergo nucleophilic addition reactions, particularly when activated by appropriate functional groups. For instance, derivatives of this compound can be synthesized through reactions involving nucleophilic attack. One such method involves the reaction of 2-amino-1,4-naphthoquinone with various compounds. researchgate.netuantwerpen.be

A notable example is the Michaël-type Friedel–Crafts addition, a fundamental reaction in which nucleophiles like indoles add to electron-deficient alkenes. mdpi.com This has been utilized in the synthesis of complex molecules where the indole nucleus acts as the nucleophile. mdpi.com Furthermore, the synthesis of 1,4-naphthoquinones possessing indole scaffolds has been achieved through a three-component reaction of 2-hydroxy-1,4-naphthoquinone, substituted salicylic (B10762653) aldehydes, and indoles, where the indole undergoes a nucleophilic addition to an intermediate. nih.gov

Oxidation Reactions Leading to this compound-4,9-diones

This compound can be oxidized to form this compound-4,9-diones. smolecule.com These diones are a significant class of compounds and have been synthesized through various methods. One approach involves the oxidative free-radical reaction between 2-amino-1,4-naphthoquinones and active methylene (B1212753) compounds or carbonyl compounds, often mediated by transition metals like ceric ammonium (B1175870) nitrate (B79036). researchgate.netscielo.br Another synthetic route is the reaction of substituted α-bromonitroalkenes with N-arylated aminonaphthoquinones. researchgate.net

The synthesis of 1H-benzo[f]indazole-4,9-diones, which are structurally related, has been achieved through the cyclization of 2-acetyl-6-(4-methylpent-3-enyl)-1,4-naphthoquinone with hydrazines. nih.gov Furthermore, a silver-catalyzed tandem reaction of tosylmethyl isocyanide (TosMIC) with 2-methyleneindene-1,3-diones provides a direct route to benzo[f]indole-4,9-diones. researchgate.net This reaction proceeds through a domino sequence of [3+2]-cycloaddition, cyclization, ring opening, and aromatization. researchgate.net

Table 1: Selected Synthetic Methods for this compound-4,9-diones

Starting Materials Reagents/Catalysts Product Type Reference
2-Amino-1,4-naphthoquinones, Active methylene/carbonyl compounds Transition metals (e.g., Ceric Ammonium Nitrate) This compound-4,9-diones researchgate.netscielo.br
Substituted α-bromonitroalkenes, N-arylated aminonaphthoquinones - This compound-4,9-diones researchgate.net
2-Methyleneindene-1,3-diones, Tosylmethyl isocyanide (TosMIC) Silver catalyst This compound-4,9-diones researchgate.net
2-Amino-1,4-naphthoquinone, Pyridinium bromides, Aromatic aldehydes Triethylamine 2-Aryl-3-benzoyl-1H-benzo[f]indole-4,9-diones uantwerpen.be
Arylglyoxals, 2-Amino-1,4-naphthoquinone, Indole Sulfamic acid 3-(1H-Indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-diones researchgate.net

Condensation Reactions of this compound with Carbonyl Compounds

This compound and its derivatives can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form more complex structures. smolecule.com These reactions are fundamental in building larger, more elaborate molecular frameworks based on the benzo[f]indole core.

For example, the synthesis of novel 2-aryl-3-benzoyl-1H-benzo[f]indole-4,9-diones has been achieved through a one-pot multicomponent reaction involving 2-amino-1,4-naphthoquinone, N-acylmethylpyridinium bromides, and various aromatic aldehydes. uantwerpen.be This domino reaction proceeds through an initial condensation followed by cyclization. uantwerpen.be Similarly, the synthesis of benzimidazole (B57391) derivatives, which shares similarities in reaction type, involves the condensation of o-phenylenediamine (B120857) with various carbonyl compounds. jyoungpharm.org

The Mannich reaction, a type of condensation, is also a common transformation for indoles, producing useful intermediates like gramine (B1672134) from indole, dimethylamine, and formaldehyde. wikipedia.org

Ring Modification and Rearrangement Reactions of this compound

The this compound ring system can be subject to modification and rearrangement reactions, leading to novel heterocyclic structures. While specific examples for this compound are not detailed in the provided search results, rearrangement reactions are a known strategy for synthesizing complex indole-containing compounds. For instance, the Claisen and aza-Claisen rearrangements, which are types of sigmatropic rearrangements, have been utilized to synthesize various fused indole systems. semanticscholar.org

A silver-catalyzed tandem reaction of tosylmethyl isocyanide (TosMIC) with 2-methyleneindene-1,3-diones involves a ring expansion strategy to construct the pyrrole ring of the benzo[f]indole-4,9-dione system. researchgate.net This process includes a ring-opening of a cyclopropanolate intermediate as a key step in the formation of the final product. researchgate.net Additionally, photocyclization of 3-styryl indoles has been shown to produce fused indole systems like benzo[a]carbazoles through a dehydrogenative process. acs.org

Benzo[f]indole Derivatives with Heterocyclic Substituents

The incorporation of additional heterocyclic rings onto the this compound framework can significantly alter its properties, leading to compounds with unique biological activities. Synthetic strategies often involve the condensation or cyclization of appropriately functionalized precursors.

One notable approach involves the modification of related heterocycles, such as benzo[f]coumarins. For instance, novel benzo[f]coumarin derivatives bearing a pyrimidine (B1678525) unit have been synthesized. ugm.ac.idugm.ac.id The process begins with a Claisen-Schmidt condensation to form a benzocoumarin chalcone, which then undergoes cyclocondensation with reagents like urea (B33335), thiourea (B124793), or guanidine (B92328) HCl in the presence of glacial acetic acid to yield the final pyrimidine-containing compounds. ugm.ac.idugm.ac.id

Another strategy involves linking pre-formed heterocyclic systems. For example, derivatives of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides are synthesized by reacting (5-substituted-benzo[d]thiazol-2-yl)methanamines with 2-chloro-N-(1H-indol-5-yl)acetamide. iosrjournals.org This demonstrates a modular approach to combining indole and benzothiazole (B30560) moieties.

Furthermore, the synthesis of fused heterocyclic systems, such as benzo[f]indazoles, represents an important class of derivatives. These can be prepared through various cyclization reactions, effectively incorporating a pyrazole (B372694) ring fused to the benzo[f]indole system. researchgate.net

Functionalization with Oxygen-Containing Moieties (e.g., Quinones, Coumarins)

The introduction of oxygen-containing groups, particularly quinones and coumarins, is a widely explored strategy for generating biologically active this compound derivatives. The benzo[f]indole-4,9-dione structure is a prominent example, valued for its potential antitumor properties. researchgate.net

Several efficient synthetic methods for benzo[f]indole-4,9-diones have been developed:

Multicomponent Reactions: A high-yield, one-pot, three-component reaction between arylglyoxals, 4-hydroxycoumarin (B602359), and 2-aminonaphthalene-1,4-dione (B1606235) derivatives produces this compound-4,9-diones with a 4-hydroxycoumarin substituent. researchgate.netresearchgate.net Another multicomponent approach uses 2-amino-1,4-naphthoquinone, N-acylmethylpyridinium bromides, and various aromatic aldehydes. researchgate.net

Oxidative Cyclization: Cerium(IV)-mediated oxidative free radical cyclization is a key method. This reaction occurs between 1,4-amino-naphthoquinones and compounds like ethyl acetoacetate (B1235776) to form the benzo[f]indole-4,9-dione core. nih.gov

One-Pot Synthesis from Naphthoquinones: A straightforward, one-pot synthesis has been developed from 1,4-naphthoquinone (B94277) and α-aminoacetals. utrgv.edu This method proceeds via the intramolecular nucleophilic attack of an aminoquinone intermediate on an aldehyde under mild conditions, and can be assisted by ultrasound. utrgv.edu

The modification of benzo[f]coumarins with indole moieties is another significant route. For the first time, 2-acetyl-3H-benzo[f]chromen-3-one and 2-[(2E)-3-phenylprop-2-enoyl]-3H-benzo[f]chromen-3-one were modified through interaction with indole to create new derivatives. ter-arkhiv.ru

Synthetic Method for this compound-4,9-diones Key Reactants Catalyst/Conditions Reference(s)
Three-Component ReactionArylglyoxals, 4-hydroxycoumarin, 2-aminonaphthalene-1,4-dioneReflux in EtOH researchgate.net, researchgate.net
Multicomponent Reaction2-Amino-1,4-naphthoquinone, N-acylmethylpyridinium bromides, aromatic aldehydesOne-pot synthesis researchgate.net
Oxidative Free Radical Cyclization1,4-Amino-naphthoquinones, ethyl acetoacetateCerium(IV) ammonium nitrate (CAN) nih.gov
One-Pot Synthesis1,4-Naphthoquinone, α-aminoacetalsCeCl₃·7H₂O, H₂SO₄, ultrasound-assisted utrgv.edu
Direct Oxidative CouplingVicinal diols, 2-aminonaphthoquinonesIron catalyst researchgate.net

Nitrogen-Containing this compound Derivatives (e.g., Azobenzenes, Indazoles)

Functionalization with additional nitrogen-containing groups, such as azo moieties and indazole rings, expands the chemical diversity and potential applications of the benzo[f]indole scaffold.

Benzo[f]indazole Derivatives: These fused heterocyclic systems combine the features of both indole and indazole. Several synthetic routes are available:

1,3-Dipolar Cycloaddition: This classic method involves the reaction of diazomethanes with 1,4-quinones to yield 1H-indazole-4,7-diones and 4,9-diones. sci-hub.se

Direct Cyclization: N-substituted 3-methyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-diones can be synthesized from the reaction of 2-acetyl-6-(4-methylpent-3-enyl)-1,4-naphthoquinone with hydrazine (B178648) or substituted hydrazines. mdpi.com

Copper-Catalyzed Annulation: A novel and efficient strategy for the direct synthesis of benzo[f]indazoles involves a copper-catalyzed cascade reaction of sulfonyl hydrazides with 1,3-enynes under mild conditions. acs.org

Azobenzene Derivatives: A series of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives were prepared through the cyclization of corresponding arylamidrazones using polyphosphoric acid (PPA) as the cyclizing agent. mdpi.com This strategy highlights a pathway to introduce the aryldiazenyl (azobenzene) group at the C2 position of the indole ring system. mdpi.com

Schiff Base Derivatives: Novel heterocyclic compounds can be synthesized through Schiff base reactions using this compound-2,3-dione as the core substrate, allowing for the introduction of various imino-linked aromatic and heterocyclic groups. researchgate.net

Derivative Type Synthetic Method Key Reactants Catalyst/Conditions Reference(s)
Benzo[f]indazole-4,9-dioneDirect Cyclization2-Acetyl-6-(4-methylpent-3-enyl)-1,4-naphthoquinone, hydrazinesGlacial acetic acid mdpi.com
Benzo[f]indazoleCopper-Catalyzed AnnulationSulfonyl hydrazides, 1,3-enynesCopper catalyst acs.org
Benzo[g]indole, 2-aryldiazenylCyclizationArylamidrazonesPolyphosphoric acid (PPA) mdpi.com
Benzo[f]indole-2,3-dione Schiff BaseSchiff Base ReactionThis compound-2,3-dione, aromatic aminesOptimized for yield researchgate.net

Glycoconjugation Strategies for this compound Derivatives

Attaching carbohydrate moieties to the this compound core, a process known as glycoconjugation, is a key strategy for developing new types of antitumor agents. The sugar unit can enhance water solubility and mediate selective uptake by cancer cells. scielo.br

Three main classes of benzo[f]indole-4,9-dione glycoconjugates have been synthesized and evaluated. scielo.brresearchgate.net The synthetic approaches often start with a substituted naphthoquinone and an aminocarbohydrate.

Nucleophilic Substitution and Cyclization: The synthesis can involve the reaction of halo-naphthoquinones, such as 2,3-dichloronaphthoquinone, with amino carbohydrates. nih.govscielo.br The initial nucleophilic substitution of a chlorine atom is followed by a second substitution and subsequent spontaneous cyclization and tautomerization to yield the glycoconjugated benzo[f]indole-4,9-dione. scielo.br

Oxidative Free Radical Cyclization: A cerium(IV)-mediated oxidative free radical cyclization between 1,4-amino-naphthoquinones, which already possess an aminocarbohydrate chain, and β-dicarbonyl compounds is an effective method to obtain polyfunctionalized benzo[f]indole-4,9-diones. nih.govscielo.br

These strategies have successfully produced various derivatives, such as 2-methyl-1-(methyl-5'-deoxy-2',3'-O-isopropylidene-β-D-methylfuranosid-5'-yl)-4,9-dioxo-4,9-dihydro-1H-benzo[f]indole-3-ethyl carboxylate. scielo.br

Strategic Introduction of Aromatic and Alkyl Groups on this compound

The introduction of alkyl and aryl substituents onto the benzo[f]indole scaffold is fundamental for fine-tuning its lipophilicity and steric profile. A variety of methods have been established for this purpose.

Alkylation Strategies:

Photoinduced Alkylation: The photoreaction of 1-alkyl-2-methyl-1H-benzo[f]indole-4,9-diones with arylalkenes in benzene has been shown to produce 3-alkylated products. oup.com

Classical N-Alkylation: The nitrogen atom of the indole ring can be alkylated using various alkylating agents such as iodomethane, iodoethane, and benzyl (B1604629) bromides, typically in aprotic solvents. researchgate.net

Catalytic Dehydrogenative Alkylation: A manganese catalyst enables the regioselective dehydrogenative alkylation of indolines using readily available alcohols as the alkylating reagents to furnish N-alkylated indoles. organic-chemistry.org

Water-Mediated Alkylation: An environmentally friendly route for the alkylation of heteroaromatics like indole involves the use of ketonic Mannich bases as precursors for in situ generated enones, with a K10 catalyst in water. tubitak.gov.tr

Reductive Cross-Coupling: A dearomatization-rearomatization strategy allows for the reductive cross-coupling of indoles with ketones in water to achieve N-alkylation. organic-chemistry.org

Arylation Strategies:

An unprecedented deformylative intramolecular hydroarylation has been discovered as a pathway to form benzo[e]pyrido[1,2-a]indoles with an aryl group at the C6 position. acs.org This method expands the toolkit for introducing aromatic substituents onto complex indole-fused systems. acs.org

Reaction Type Reagents Catalyst/Conditions Position of Functionalization Reference(s)
Photoinduced Alkylation1-Alkyl-2-methyl-1H-benzo[f]indole-4,9-dione, arylalkenesBenzene, irradiationC3 oup.com
N-Alkylation1,1,2-Trimethyl-1H-benzo[e]indole, iodoalkanes/benzyl bromidesAcetonitrile or tolueneN1 researchgate.net
Dehydrogenative AlkylationIndolines, alcoholsManganese catalystN1 or C3 organic-chemistry.org
Water-Mediated Alkylation1H-Indole, ketonic Mannich basesK10 catalyst, waterN/A tubitak.gov.tr
Deformylative Hydroarylation2-(2-Iodophenyl)indolizine-3-carbaldehydes, alkynes(Ph₃P)₂PdCl₂, CuI, AgOTfC6 (of benzo[e]pyrido[1,2-a]indole) acs.org

Environmental Research on 1h Benzo F Indole

The environmental aspect of 1H-Benzo[f]indole research includes the development of greener synthetic methods. The use of mechanical ball milling for the synthesis of benzoindole derivatives is an example of an environmentally friendly approach as it is a solvent-free process. nih.gov

Computational Chemistry and Theoretical Studies of 1h Benzo F Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic ground-state structure of molecules. scispace.com It is based on the principle that all properties of a many-electron system can be determined by its electron density, offering a balance between accuracy and computational cost. scispace.comabinit.org For 1H-benzo[f]indole and its derivatives, DFT calculations are routinely used to determine optimized molecular geometries, electronic properties, and reactivity descriptors.

Researchers employ various functionals, such as B3LYP or CAM-B3LYP, combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), to achieve results that correlate well with experimental data. eurjchem.comacs.orgekb.eg Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an estimation of the molecule's chemical stability and the energy required for electronic excitation. materialsciencejournal.org

Further analysis of DFT results allows for the calculation of global reactivity descriptors, which predict the chemical behavior of the molecule. These include:

Ionization Potential (IP): The energy required to remove an electron, often approximated by the HOMO energy. materialsciencejournal.org

Electron Affinity (EA): The energy released when an electron is added, often approximated by the LUMO energy. materialsciencejournal.org

Chemical Hardness (η): A measure of resistance to change in electron distribution. materialsciencejournal.org

Electronegativity (χ): The power of an atom to attract electrons to itself. ekb.eg

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. materialsciencejournal.org

Table 1: Representative Theoretical Electronic Properties of Indole (B1671886) Derivatives from DFT Calculations

Compound/SystemMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (eV)Reference
Natural IndoleCAM-B3LYP-7.9N/AN/A acs.org
Fused BN Indole IICAM-B3LYP-8.05N/AN/A acs.org
2-(p-tolyl)-2,3-dihydro-1H-perimidineB3LYP/6-311G(d,p)-4.85-0.604.25 materialsciencejournal.org

Molecular Dynamics Simulations for Conformational Analysis of this compound Derivatives

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. galaxyproject.org This technique is invaluable for exploring the conformational landscape of flexible molecules like derivatives of this compound, providing insights into their behavior in different environments. whiterose.ac.uk While DFT is excellent for single, minimum-energy structures, MD simulations generate an ensemble of receptor conformations, which is crucial for understanding dynamic processes like ligand binding. whiterose.ac.ukacs.org

The process begins with an initial structure, often optimized by DFT, which is then placed in a simulated environment (e.g., a solvent box). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the subsequent positions of the atoms over a series of small time steps. The resulting trajectory provides a detailed view of the molecule's dynamic behavior. galaxyproject.org

Analysis of an MD trajectory can reveal:

Conformational Flexibility: By tracking properties like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can identify stable conformations and regions of high flexibility within the molecule. galaxyproject.org

Bioactive Conformation: In drug discovery, MD simulations can help identify the specific conformation a molecule adopts when binding to a biological target, such as a protein. nih.govnih.gov For instance, constraining the conformation of a pyrrole-containing compound by cyclizing it into a 4,5-dihydro-1H-benzo[g]indole structure was shown to enhance its inhibitory efficacy, a strategy supported by in silico analysis. acs.org

Solvent Effects: MD simulations explicitly model the interactions between the solute and solvent molecules, revealing how the environment influences the conformational preferences of the derivative.

In studies of indole derivatives as potential inhibitors, MD simulations have been used to confirm the stability of ligand-receptor interactions predicted by molecular docking, providing a dynamic picture of the binding mode and interactions with key amino acid residues. nih.govnih.gov These simulations reinforce the proposed mechanisms and provide a rational basis for inhibitor design. acs.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry, particularly DFT, is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products, characterizing all intermediates and transition states along the way. mdpi.comnih.gov This provides a step-by-step understanding of bond-breaking and bond-forming events that is often difficult to obtain through experimental means alone.

For reactions involving the formation of benzo[f]indole and related heterocyclic systems, computational studies can:

Validate Proposed Mechanisms: Theoretical calculations can confirm or refute a proposed reaction pathway. For example, in the synthesis of 1H-benzo[f]indazole-4,9-diones, the proposed cyclization pathway involves either an initial conjugate addition or a condensation reaction, followed by cyclization and oxidation steps. mdpi.com

Explain Regio- and Stereoselectivity: When a reaction can lead to multiple products, DFT calculations can determine the activation energies for each competing pathway. The pathway with the lower energy barrier is predicted to be the major product, thus explaining the observed selectivity. mdpi.comnih.gov

Characterize Intermediates and Transition States: The geometry and electronic structure of fleeting transition states and reactive intermediates can be calculated, providing critical insights into the reaction's progress. For instance, in a BF3·OEt2-catalyzed tandem reaction to form a dihydrobenzo[a]indenocarbazole, DFT calculations identified key intermediates like an imine structure and alkenyl carbocations, and mapped the transition states for the cyclization and Friedel-Crafts reaction steps. auctoresonline.org

These computational investigations provide a fundamental understanding of the reaction, which can be used to optimize reaction conditions, improve yields, and design new synthetic routes. chemmethod.com

Quantum Chemical Characterization of Excited States and Photophysical Phenomena in this compound

The unique photophysical properties of this compound and its derivatives, particularly their role in room temperature ultralong organic phosphorescence (RTUOP), have been extensively investigated using quantum chemical methods. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying the electronic excited states of molecules, allowing for the calculation of absorption and emission energies, oscillator strengths, and the nature of electronic transitions. acs.orgsci-hub.se

This compound is recognized as a significant molecular fragment for achieving RTUOP. researchgate.netchemrxiv.org Computational studies have been crucial in understanding the underlying mechanism. It is proposed that the phosphorescence involves a cation radical mechanism, featuring charge separation and subsequent charge recombination. chemrxiv.orgacs.org

Key insights from quantum chemical calculations include:

Excited State Energies: TD-DFT calculations can accurately predict the energies of the lowest singlet (S1) and triplet (T1) excited states. For a derivative of 5H-benzo[b]carbazole, an analogue of this compound, the calculated S1 and T1 energy levels were 3.1563 eV and 2.0095 eV, respectively. researchgate.net The small energy gap between S1 and T1 is important for efficient intersystem crossing (ISC), a key process for populating the triplet state necessary for phosphorescence.

Nature of Electronic Transitions: Calculations reveal the character of electronic transitions, such as locally-excited (LE) states, intramolecular charge transfer (ICT) states, or hybridized local and charge-transfer (HLCT) states. acs.orgfrontiersin.org This characterization is essential for explaining phenomena like solvatochromism, where the emission color changes with solvent polarity. sci-hub.se

Deactivation Pathways: Computational models can help elucidate the pathways by which an excited molecule returns to the ground state. This includes radiative pathways like fluorescence and phosphorescence, and non-radiative pathways like internal conversion and intersystem crossing. rsc.org Quantum chemical calculations suggested that for some dyes, decreased fluorescence was caused by non-radiative deactivation promoted through excited-state intramolecular proton transfer (ESIPT). rsc.org The phosphorescence of these dyes indicated a possible deactivation pathway through their triplet excited states formed via intersystem crossing. rsc.org

These theoretical studies not only explain the observed photophysical properties but also provide design principles for creating new functional materials with tailored optical characteristics.

Table 2: Calculated Photophysical Data for Indole Derivatives and Related Compounds

CompoundMethodS1 Energy (eV)T1 Energy (eV)Key FindingReference
5H-benzo[b]carbazole derivativeTD-DFT3.15632.0095Functions similarly to this compound in RTUOP. researchgate.net
1,8-naphthalimide-benzotriazole hybridQuantum Chemical CalculationsN/AN/APhosphorescence suggests a deactivation pathway via triplet excited states. rsc.org
7-(diethylamino)quinolone chalconeswb97xd/6-311G(d,p)N/AN/ACalculations corroborated ICT and TICT behavior causing solvatofluorochromism. acs.org
Fused BN Indole IITD-DFTN/AN/APredicted λmax of 292 nm. acs.org

Applications of 1h Benzo F Indole in Materials Science

1H-Benzo[f]indole in Organic Electronic Materials

The rigid, coplanar structure of the benzo[f]indole scaffold provides good charge transfer properties, making it an excellent candidate for semiconductor applications in organic electronics. researchgate.netnih.gov This has led to its incorporation into materials designed for both light-emitting and charge-transporting roles.

Derivatives of benzoindole are recognized as promising materials for organic light-emitting diodes (OLEDs). researchgate.net Their structural rigidity and electronic characteristics are beneficial for creating stable and efficient emitters or host materials. Research has focused on designing molecules that leverage the benzoindole core to achieve specific emission colors, particularly in the challenging deep-blue spectrum. researchgate.net

In one such study, a series of compounds based on the structural isomer 1H-benzo[g]indole were developed. researchgate.netbohrium.com A molecule featuring a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core, functionalized with donor and acceptor groups in a D–π–A–π–D arrangement, was synthesized and tested as an emitter in a solution-processed OLED. researchgate.net This device exhibited stable deep-blue emission with a high photoluminescence quantum yield and minimal efficiency roll-off at high brightness levels. researchgate.net

Table 1: Performance of a Solution-Processed Deep-Blue OLED Based on a 1H-Benzo[g]indole Emitter Data sourced from a study on a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole derivative emitter (CzCNBPyIp).

Parameter Value Reference
Maximum External Quantum Efficiency (EQE) 2.6% researchgate.net
Peak Emission Wavelength 416 nm researchgate.net
CIE Coordinates (x, y) (0.162, 0.085) researchgate.net
Luminance Range for Stable Emission 1,000–10,000 cd/m² researchgate.net

The inherent charge carrier mobility of fused-ring systems like indolocarbazoles, which are structurally related to benzo[f]indole, makes them highly suitable for the active layer in p-channel organic field-effect transistors (OFETs). researchgate.netchemrxiv.org The planar structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.

A study focusing on donor-acceptor-donor (D-A-D) type small molecules investigated a compound using 1H-indole (IN) as the donor moiety and thiophene-flanked benzo[c] researchgate.netresearchgate.netmdpi.comthiadiazole (BT) as the acceptor (IN-BT2T-IN). nih.gov The performance of this molecule was evaluated in a bottom-gate/bottom-contact OFET device. The results demonstrated p-type (hole-transporting) behavior, with charge carrier mobility significantly improving after thermal annealing, a process that enhances the crystallinity and ordering of the thin film. nih.gov

Table 2: Hole Mobility of a 1H-Indole-Based Small Molecule (IN-BT2T-IN) in an OFET Data from a study on a D-A-D molecule for solution-processable OFETs.

Condition Maximum Hole Mobility (μ) Average Hole Mobility (μ) Reference
Non-annealed 1.12 × 10⁻⁴ cm²/Vs 4.85 × 10⁻⁵ cm²/Vs nih.gov
Annealed at 100 °C 4.83 × 10⁻³ cm²/Vs Not Reported nih.gov

Organic Light-Emitting Diodes (OLEDs) Applications

This compound Derivatives in Organic Photovoltaics (OPVs)

Researchers are exploring complex derivatives of the this compound scaffold for use as non-fullerene acceptors in organic solar cells (OSCs), also known as organic photovoltaics (OPVs). researchgate.netchinesechemsoc.org The ability to tune the electronic energy levels and absorption spectra of these molecules through rational design is a key advantage for improving photovoltaic performance. chinesechemsoc.org

One notable example is a novel ladder-type non-fullerene acceptor, TBB, which incorporates a complex pyrrolo[2,3-f]thieno[2′,3′:4,5]thieno[3,2-b]indole core. chinesechemsoc.org This design strategy aimed to suppress energy disorder, which is a critical factor affecting charge transport and energy loss in OSCs. Compared to a reference acceptor, the TBB-based material exhibited a redshifted absorption spectrum, enhanced charge mobility, and improved luminescence efficiency. When paired with a polymer donor, the resulting solar cell achieved a high power conversion efficiency of 16.2%, a value that ranks among the top for non-Y6-type acceptor systems. chinesechemsoc.org

Table 3: Photovoltaic Performance of an OSC Using a Complex Benzo[f]indole-Derivative Acceptor (TBB) Data for a device with a PTB7-Th:TBB active layer.

Parameter Value Reference
Power Conversion Efficiency (PCE) 16.2% chinesechemsoc.org
Open-Circuit Voltage (Voc) 0.90 V chinesechemsoc.org
Short-Circuit Current Density (Jsc) 24.3 mA/cm² chinesechemsoc.org
Fill Factor (FF) 0.74 chinesechemsoc.org

This compound in Room-Temperature Ultralong Organic Phosphorescence (RTUOP) Materials

This compound (Bd) is a pivotal molecular unit in the field of room-temperature ultralong organic phosphorescence (RTUOP). chemrxiv.orgmdpi.comacs.orgacs.org Its derivatives have been a focus of research for creating materials that can emit light for extended periods after photoexcitation, which has applications in anti-counterfeiting, data encryption, and bio-imaging.

The development of RTUOP materials based on this compound has revealed several key design principles. A significant challenge is the difficult and low-yield synthesis of the Bd core, which involves multiple tedious steps and limits its widespread application. chemrxiv.orgmdpi.comacs.org This has driven research into more accessible alternatives that retain similar phosphorescent properties.

One such alternative is 5H-benzo[b]carbazole (BCz), which can be synthesized in a much simpler two-step reaction. chemrxiv.org The study of BCz in comparison to Bd highlights important design considerations:

Molecular Structure and Aggregation: Enhanced π-π interactions between molecules in an aggregated state can lead to a redshift (a shift to longer wavelengths) in the phosphorescence emission. chemrxiv.orgmdpi.comacs.org

Photo-activation: Some phosphors require activation by light to achieve their ultralong phosphorescence at room temperature. While the intrinsic phosphorescence of Bd can be difficult to activate, derivatives of both Bd and BCz can be designed to exhibit strong, photo-activated yellow ultralong phosphorescence. chemrxiv.orgacs.org

Host-Guest Systems: The phosphorescent properties are highly dependent on the surrounding environment. Doping Bd or its derivatives as a guest into a suitable host matrix (such as carbazole (B46965) derivatives or polymers) is a common strategy to facilitate and tune the RTUOP effect. researchgate.net

The mechanism underlying the ultralong phosphorescence in systems based on this compound (Bd) and its analogues like 5H-benzo[b]carbazole (BCz) involves a cation radical pathway. chemrxiv.orgmdpi.comacs.org This process is characterized by charge separation and subsequent charge recombination.

The key steps in the mechanism are as follows:

Photoexcitation: The guest molecule (the Bd derivative) absorbs UV light and is excited from its ground state to a singlet excited state.

Charge Separation: An electron is transferred from the excited guest molecule to a nearby host molecule, creating a guest cation radical and a host anion radical. This charge-separated state is stabilized by the matrix environment.

Intersystem Crossing (ISC): The spin of the electron on the host anion radical flips, forming a triplet radical ion pair.

Charge Recombination: The electron transfers back from the host anion radical to the guest cation radical. This recombination process populates the triplet excited state of the guest molecule.

Phosphorescence: The guest molecule returns to its ground state from the triplet state by emitting a long-lived photon, which is observed as ultralong phosphorescence. mdpi.comacs.org

This cation radical-involved mechanism featuring charge separation and recombination is believed to be a universal principle in this class of RTUOP materials. chemrxiv.orgmdpi.comacs.org

Table 4: Photophysical Properties of Benzo[f]indole and Benzo[g]indole-Based RTUOP Materials Data from studies on various doped phosphorescent systems.

Phosphor System Emission Color Phosphorescence Lifetime Reference
This compound (Bd) derivative (CNPyBd) in a host matrix Yellow > 1 s (reported as long) chemrxiv.orgacs.org
1H-benzo[g]indole (Bd[g]) derivatives in PMMA film Green Up to 1.65 s researchgate.net
Carbazole (Cz) analogs (dopants) Deep Red / NIR > 700 ms researchgate.net

Matrix-Mediated Phosphorescence and Color Tunability

The unique photophysical properties of this compound (Bd) and its derivatives have positioned them as significant components in the field of materials science, particularly in the development of materials with ultralong organic room temperature phosphorescence (UORTP). chinesechemsoc.orgacs.org Pure powders of Bd and its derivatives typically exhibit only blue fluorescence under ambient conditions. chinesechemsoc.org However, when dispersed into a host matrix, such as a polymer film or a crystalline powder, they can display strong, photo-activated UORTP. chinesechemsoc.orgnih.gov

The activation of this long-lived phosphorescence is attributed to a mechanism involving the generation and stabilization of radical cations of the benzoindole derivatives. nih.govchemrxiv.org Research indicates that this compound and its derivatives possess two distinct groups of phosphorescence bands. A short-lifetime band observed at approximately 450 nm is assigned to the molecular phosphorescence of the neutral molecules. In contrast, the characteristic UORTP bands, which appear at longer wavelengths (around 560 nm, 610 nm, and 660 nm), are attributed to their radical cations. chemrxiv.orgsemanticscholar.org

The activation of UORTP from these derivatives depends on three key factors:

Good dispersion : The guest molecule must be well-dispersed in limited amounts within the host matrix. nih.govsemanticscholar.org

Radical Cation Generation : The process requires the formation of the benzoindole derivative's radical cations. nih.govsemanticscholar.org

Matrix-Mediated Stabilization : The host matrix plays a crucial role in stabilizing these generated radical cations, which suppresses non-radiative decay pathways and enhances phosphorescence. nih.govsemanticscholar.org

This matrix-mediated stabilization allows for color tunability of the phosphorescent emission. For instance, by selecting different matrices, the UORTP color of doped systems can be adjusted, shifting between green and yellow. chinesechemsoc.org Doped poly(methyl methacrylate) (PMMA) films of certain derivatives, like CzBdBr and 2BdBr, have demonstrated this photo-activated UORTP at room temperature. nih.gov The function of the matrix, which can be a carbazole derivative or another suitable material, can also be replicated through photo-activation. nih.govsemanticscholar.org

The study of related compounds, such as 7H-Benzo[c]carbazole (BCz), which shares a similar cation-radical-involved phosphorescence mechanism, provides further insight. chinesechemsoc.orgacs.org The phosphorescent properties of BCz derivatives in different states highlight the influence of molecular aggregation and the surrounding matrix on emission characteristics. chinesechemsoc.org

Interactive Table: Phosphorescence Data of Benzo[c]carbazole (BCz) Derivatives

This table presents the phosphorescence peak wavelengths and corresponding lifetimes for various BCz derivatives under different conditions, illustrating the impact of the molecular environment on their photophysical properties.

CompoundConditionPhosphorescence Peaks (nm)Lifetimes (ms)
BCz Powder 77 K555, 604, 662901.9, 895.2, 862.3
PyAmBCz Powder 77 K540, 587, 6451035.2, 999.7, 935.1
CNBrBCz Powder 77 K536, 584, 644895.0, 870.3, 849.2
1% CNBrBCz@CNBrCz Room Temp.50011.6
1% CNBrBCz@CNBrCz Room Temp.550, 600, 65064.8, 107.5, 109.4

Data sourced from research on 7H-Benzo[c]carbazole, an analogue of this compound. chinesechemsoc.org

Development of this compound as a Building Block in Complex Molecular Architectures

This compound serves as a versatile and valuable building block in synthetic organic chemistry for the construction of more complex molecular architectures. smolecule.comresearchgate.net Its fused heterocyclic structure is a key scaffold for creating novel compounds with specific functions for applications in materials science and medicinal chemistry. smolecule.comresearchgate.net The unique electronic properties of the benzo[f]indole core make it a promising component for organic electronic materials, including organic light-emitting diodes (OLEDs) and organic semiconductors. smolecule.commyskinrecipes.com

The synthesis of derivatives often starts from the this compound-2,3-dione moiety, which is a versatile precursor for generating novel heterocyclic frameworks through reactions like nucleophilic addition and cyclization. researchgate.net For example, Schiff base derivatives have been successfully synthesized from this core substrate. researchgate.net

Chemists have developed various synthetic strategies to incorporate the benzo[f]indole unit into larger, more intricate structures. These methods include:

One-Pot Multicomponent Reactions : These efficient protocols allow for the synthesis of complex derivatives, such as 2-aryl-3-benzoyl-1H-benzo[f]indole-4,9-diones, in a single step from simple starting materials. smolecule.comresearchgate.net

Domino Reactions : This approach has been used to create new naphthoquinone-polyphenol compounds, demonstrating the utility of this compound-4,9-dione derivatives in creating fused molecular systems. researchgate.net

Palladium-Catalyzed Reactions : Transition metal catalysis, such as the Sonogashira coupling, has been employed to prepare derivatives like 1-methyl-1H-benzo[f]indole-4,9-diones. researchgate.net

The development of these synthetic methodologies is crucial, as the synthesis of the parent this compound itself can be a tedious, multi-step process with low yields. acs.orgchemrxiv.org This challenge has spurred research not only into more efficient synthetic routes but also into finding readily obtainable alternative building blocks that can replicate its desirable properties. acs.orgchemrxiv.org

An example of its application as a building block is in the design of deep blue fluorescent materials for OLEDs. A series of compounds based on a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core (a structural isomer) were synthesized, demonstrating how the benzoindole scaffold can be integrated into complex donor-π-acceptor-π-donor (D–π–A–π–D) structures to achieve high photoluminescence quantum yields and stable color emission. researchgate.net This highlights the role of the benzoindole unit in constructing the next generation of materials for electronic displays and solid-state lighting. researchgate.net

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 1H-Benzo[f]indole

While various methods exist for the synthesis of the this compound core, the development of more environmentally friendly and efficient strategies remains a critical research objective. Current synthetic approaches can be resource-intensive and may not align with the principles of green chemistry. chemrxiv.orgacs.org Future research is expected to focus on the following areas:

Green Catalysis: The use of non-toxic, reusable catalysts is a cornerstone of sustainable synthesis. Research into novel catalysts, such as biocatalysts or earth-abundant metal catalysts, could lead to more eco-friendly production methods for this compound derivatives. openmedicinalchemistryjournal.commdpi.com For instance, the use of sulfamic acid as a catalyst in one-pot multicomponent reactions has already shown promise for the greener synthesis of benzo[f]indole-4,9-dione derivatives. nih.gov

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product are highly desirable. Future work will likely involve the design of tandem or domino reactions that form multiple bonds in a single step, thereby improving atom economy and reducing waste. researchgate.net

Alternative Reaction Media: The replacement of volatile organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions is a key aspect of sustainable chemistry. openmedicinalchemistryjournal.com Exploring these options for this compound synthesis could significantly reduce the environmental impact of its production.

Mechanochemistry: The use of mechanical force, such as ball milling, to drive chemical reactions offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. nih.gov The successful application of mechanochemistry to synthesize carbazole (B46965) isomers suggests its potential for the environmentally friendly production of this compound derivatives. nih.govresearchgate.net

Sustainable Synthetic Approach Key Advantages Potential for this compound
Green Catalysis Reduced toxicity, reusability, milder reaction conditions.Development of novel, recyclable catalysts for cleaner synthesis. openmedicinalchemistryjournal.comnih.gov
Atom-Economical Reactions Maximized incorporation of starting materials, reduced waste.Design of one-pot, multi-component reactions for efficient assembly. researchgate.net
Alternative Reaction Media Reduced use of volatile organic compounds, improved safety.Exploration of water, ionic liquids, or solvent-free conditions. openmedicinalchemistryjournal.com
Mechanochemistry Solvent-free, energy-efficient, rapid reaction times.Application of ball milling for environmentally benign synthesis. nih.gov

Exploration of Under-Investigated Reactivity Patterns of this compound

The reactivity of the this compound nucleus has been primarily explored in the context of electrophilic substitution at the C3 position, a characteristic shared with the parent indole (B1671886) scaffold. wikipedia.org However, a deeper understanding of its reactivity under various conditions could unlock new synthetic possibilities. Future research should aim to:

Investigate Nucleophilic Substitution: While less common, exploring the conditions under which the this compound core can act as a nucleophile could lead to novel functionalization strategies. researchgate.net

Explore C-H Activation: Direct functionalization of C-H bonds is a powerful tool for streamlining synthesis. Investigating the selective C-H activation of different positions on the this compound ring system would provide more direct routes to complex derivatives.

Cycloaddition Reactions: The participation of the this compound double bonds in cycloaddition reactions is an area that warrants further investigation. This could lead to the construction of novel polycyclic and heterocyclic systems with interesting biological or material properties.

Reactivity of Substituted Derivatives: Understanding how different substituents on the this compound core influence its reactivity is crucial for the rational design of new synthetic transformations.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring of this compound Synthesis

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates. The application of advanced spectroscopic techniques to the synthesis of this compound can lead to improved process control and optimization. Future efforts could include:

In-situ Spectroscopy: Techniques such as in-situ NMR, FT-IR, and Raman spectroscopy can provide real-time structural information during a reaction. rsc.orgmdpi.com Applying these methods to this compound synthesis would allow for the direct observation of reaction progress and the identification of transient species.

Fluorescence Probes: The development of fluorescent probes that can selectively detect reactants, intermediates, or products in a reaction mixture offers a highly sensitive method for real-time monitoring. nih.govnih.gov Designing probes specific to the key species in this compound synthesis could enable precise control over reaction conditions.

Computational Design and Prediction of Novel this compound Materials with Tuned Properties

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and physical properties of molecules, guiding the design of new materials with specific functionalities. eurjchem.commdpi.com For this compound, computational studies can be employed to:

Predict Electronic Properties: Calculate the HOMO-LUMO energy levels, ionization potentials, and electron affinities of novel this compound derivatives to assess their potential as organic semiconductors or components in electronic devices. eurjchem.com

Simulate Spectroscopic Data: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.

Design Materials with Tailored Optical Properties: Computationally screen this compound derivatives for their potential as phosphorescent materials, organic light-emitting diode (OLED) emitters, or components in organic photovoltaics. smolecule.comchemrxiv.org

Model Intermolecular Interactions: Understand how this compound-based molecules pack in the solid state, which is crucial for predicting their charge transport properties and performance in electronic devices.

Computational Approach Predicted Property Relevance to this compound
Density Functional Theory (DFT) Electronic structure, HOMO/LUMO energies, spectroscopic data.Guiding the design of new materials with specific electronic and optical properties. eurjchem.commdpi.com
Time-Dependent DFT (TD-DFT) Excited state properties, absorption and emission spectra.Predicting the performance of this compound derivatives in OLEDs and other optoelectronic applications.
Molecular Dynamics (MD) Conformational analysis, intermolecular interactions, solid-state packing.Understanding the structure-property relationships that govern material performance.

Expanding the Scope of this compound Applications in Emerging Technologies

The unique photophysical and electronic properties of the this compound scaffold make it a promising candidate for a range of emerging technologies beyond its traditional use in medicinal chemistry. smolecule.com Future research is poised to explore its potential in:

Organic Electronics: The planar, aromatic structure of this compound is well-suited for applications in organic electronics. smolecule.com Research is ongoing to develop this compound-based materials for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). smolecule.com

Sensors: The ability of the this compound ring system to interact with various analytes makes it an attractive platform for the development of chemical sensors. researchgate.net Future work could focus on designing derivatives that exhibit a change in their fluorescence or electronic properties upon binding to specific ions or molecules.

Room Temperature Phosphorescence (RTP): this compound has been identified as a significant unit in the development of materials exhibiting room temperature ultralong organic phosphorescence (RTUOP). chemrxiv.orgchinesechemsoc.org This property has potential applications in anti-counterfeiting technologies, bio-imaging, and data storage. chinesechemsoc.org Alternatives to this compound, such as 5H-benzo[b]carbazole, are also being explored for their RTP properties. acs.orgacs.org

Electrochromic Devices: Polymers derived from benzo[g]indole, a structural isomer of benzo[f]indole, have shown promise in electrochromic devices, which can change color in response to an applied voltage. researchgate.net This suggests that polymers based on this compound could also exhibit interesting electrochromic properties.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1H-Benzo[f]indole derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Palladium-catalyzed endo-mode oxidative cyclization is a robust method for constructing indole derivatives. For example, 1-Methyl-3-(1',3'-dimethylbut-3'-enyl)indole (1i) was synthesized with 76% yield using methyltriphenylphosphonium bromide and optimized temperature control (80°C, 24 hr) . Alternative approaches include alkylation reactions using supported ionic liquid catalysts (e.g., H2_2PMo12_{12}O40_{40}-NMPIL@SiO2_2), which enhance regioselectivity at the indole C3 position under mild conditions (room temperature, 12 hr) . Catalyst selection and solvent polarity critically impact reaction efficiency.

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure and purity of this compound derivatives?

  • Methodological Answer :

  • 1^1H NMR : Monitor chemical shifts for aromatic protons (δ 6.5–8.0 ppm) and substituents (e.g., methyl groups at δ 2.3–2.6 ppm) .
  • 13^{13}C NMR : Confirm backbone integrity via sp2^2 carbons (δ 110–140 ppm) and substituent integration .
  • IR : Identify N–H stretching (3400–3500 cm1^{-1}) and aromatic C=C bonds (1450–1600 cm1^{-1}) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+ for 3-Benzyl-5-fluoro-1H-indole: m/z 226.1032) . Always compare with literature data to rule out impurities.

Q. What are the key physical properties (melting point, solubility) of this compound, and how do they affect experimental design?

  • Methodological Answer : this compound derivatives typically exhibit melting points between 38–117°C and solubility in polar aprotic solvents (e.g., DMSO, methanol) . For example, indole (CAS 120-72-9) has a melting point of 52.5°C and boiling point of 254°C, necessitating controlled heating in reflux setups . Solubility in water is limited (~0.1 g/L), requiring co-solvents like acetone for aqueous reactions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in catalytic efficiency for indole alkylation reactions?

  • Methodological Answer : Contradictory catalytic data (e.g., Pd vs. ionic liquid systems) can be analyzed via kinetic isotope effects (KIEs) or radical trapping experiments. For instance, Mn(OAc)3_3-mediated reactions proceed via sulfur-centered radical intermediates attacking the indole C3 position, as shown by ESR spectroscopy . Compare turnover frequencies (TOF) under standardized conditions (e.g., substrate/catalyst ratio, solvent) to isolate solvent or ligand effects .

Q. What strategies optimize pharmacological evaluation of this compound derivatives for bioactivity?

  • Methodological Answer :

  • In vitro assays : Screen derivatives (e.g., 3-Benzyl-5-methoxy-1H-indole) against target enzymes (e.g., kinases) using fluorescence polarization .
  • Dose-response curves : Use IC50_{50} values to rank potency; validate selectivity via counter-screens against related targets.
  • ADMET profiling : Assess metabolic stability (human liver microsomes) and cytotoxicity (MTT assays) .

Q. How do computational methods enhance structure-activity relationship (SAR) studies of this compound derivatives?

  • Methodological Answer :

  • Docking simulations : Map substituent interactions with binding pockets (e.g., hydrophobic benzyl groups in 3-Benzyl-1H-indole improving affinity for aromatic receptors) .
  • QSAR models : Corrogate electronic parameters (Hammett σ) with bioactivity data to predict novel analogs .
  • DFT calculations : Optimize geometries (B3LYP/6-31G*) to identify reactive sites for functionalization .

Q. What safety protocols are critical when handling this compound derivatives in the lab?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to skin/eye irritation risks (H315, H319) .
  • Waste disposal : Neutralize acidic byproducts (e.g., from acetic acid in synthesis) before disposal .
  • First aid : For inhalation exposure, administer oxygen and seek immediate medical attention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.